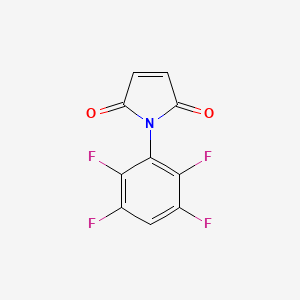

N-(2,3,5,6-Tetrafluorophenyl)maleimide

CAS No.: 63539-54-8

Cat. No.: VC5868486

Molecular Formula: C10H3F4NO2

Molecular Weight: 245.133

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63539-54-8 |

|---|---|

| Molecular Formula | C10H3F4NO2 |

| Molecular Weight | 245.133 |

| IUPAC Name | 1-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C10H3F4NO2/c11-4-3-5(12)9(14)10(8(4)13)15-6(16)1-2-7(15)17/h1-3H |

| Standard InChI Key | HMROROGWFSIGSI-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)N(C1=O)C2=C(C(=CC(=C2F)F)F)F |

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

N-(2,3,5,6-Tetrafluorophenyl)maleimide consists of a maleimide moiety linked to a 2,3,5,6-tetrafluorophenyl group via a covalent bond. The maleimide group () is a five-membered dienone structure capable of undergoing Michael addition with thiol groups (-SH) at physiological pH (6.5–7.5) . The tetrafluorophenyl ring () serves as an electron-deficient aromatic system, enhancing the reactivity of its ester group toward primary amines (-NH2) . This dual functionality allows sequential conjugation: first, the TFP ester reacts with amines to form stable amide bonds, followed by maleimide-thiol coupling for site-specific labeling .

The compound’s InChI key (TYRMHYMPAXBKTH-UHFFFAOYSA-N) and molecular formula () confirm its structural uniqueness . Fluorine atoms at the 2, 3, 5, and 6 positions of the phenyl ring induce steric and electronic effects that optimize reaction kinetics while minimizing hydrolysis .

Physicochemical Characteristics

N-(2,3,5,6-Tetrafluorophenyl)maleimide exhibits a molecular weight of 284.15 g/mol and a solubility profile favoring polar aprotic solvents like acetonitrile and dimethyl sulfoxide . The TFP ester’s hydrolysis half-life exceeds 24 hours in aqueous buffers (pH 7.4), ensuring sufficient stability for bioconjugation reactions . Maleimide-thiol adducts formed with this compound demonstrate remarkable stability, with less than 5% dissociation observed over 72 hours in serum .

Synthesis and Radiolabeling Methodologies

Conventional Synthesis Routes

The synthesis of N-(2,3,5,6-Tetrafluorophenyl)maleimide typically involves a two-step process:

-

Formation of the TFP Ester: 6-Chloronicotinic acid is reacted with 2,3,5,6-tetrafluorophenol (TFP) using -dicyclohexylcarbodiimide (DCC) as a coupling agent in dioxane . This yields an intermediate TFP-activated ester with 84% purity after silica gel chromatography .

-

Maleimide Incorporation: The TFP ester is then coupled with -(2-aminoethyl)maleimide trifluoroacetate under basic conditions (pH 8.5–9.0) to form the final product . Early methods required 75–90 minutes, with radiochemical yields of 5–26% (non-decay-corrected) .

Advanced Fluorination Strategies

Recent innovations leverage quaternary ammonium precursors to streamline incorporation. For instance, flowing an acetonitrile solution of -trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate through an anion-exchange cartridge enables room-temperature fluorination without azeotropic drying . This method achieves 75% conversion in 1 minute, reducing total synthesis time to 5 minutes . Subsequent conjugation with -(2-aminoethyl)maleimide yields -labeled N-(2,3,5,6-Tetrafluorophenyl)maleimide derivatives at 26 ± 5% radiochemical yield .

Table 1: Comparative Synthesis Parameters

| Method | Reaction Time | Radiochemical Yield | Purity |

|---|---|---|---|

| Conventional DCC Coupling | 90 min | 5–26% | >90% |

| Quaternary Ammonium | 5 min | 75% (conversion) | >98% |

Applications in Biomolecular Conjugation

Radiolabeling of Peptides

N-(2,3,5,6-Tetrafluorophenyl)maleimide has been extensively used to radiolabel thiol-containing peptides. For example, Cai et al. conjugated FBEM (a derivative) with c(RGDyK) peptides, achieving radiochemical yields of 85 ± 5% . The IC50 values for αvβ3 integrin binding remained comparable to unmodified peptides (66.8 ± 5.1 nM vs. 51.3 ± 4.2 nM), confirming minimal bioactivity loss .

Protein Modification

Human LDL labeled with FBAM (a related maleimide-TFP ester) demonstrated 17 ± 10% radiochemical yield and retained receptor-binding affinity in vitro . The increased hydrodynamic volume from the dPEG® spacer (in analogues like MAL-dPEG®12-TFP ester) extends serum half-life by 40–60% compared to non-PEGylated conjugates .

Table 2: Biodistribution of -Labeled Conjugates

| Conjugate | Tumor Uptake (%ID/g) | Liver Retention (%ID/g) | Reference |

|---|---|---|---|

| FBEM-SRGD2 | 4.2 ± 0.8 | 2.1 ± 0.3 | |

| FPyME | 3.5 ± 0.6 | 3.8 ± 0.5 |

Stability and Pharmacokinetic Profiles

In Vitro Stability

-labeled maleimide-TFP conjugates exhibit <5% defluorination over 6 hours in human serum, outperforming traditional succinimidyl esters . The tetrafluorophenyl group’s electron-withdrawing properties reduce nucleophilic attack, enhancing stability .

In Vivo Performance

In murine models, FBEM-SRGD2 showed tumor-to-muscle ratios of 4.2 ± 0.8 at 60 minutes post-injection, with rapid renal clearance (t1/2 = 25 ± 3 minutes) . Hepatic retention was limited to 2.1 ± 0.3%ID/g, minimizing off-target effects .

Comparative Analysis with Maleimide Derivatives

Reaction Efficiency

N-(2,3,5,6-Tetrafluorophenyl)maleimide achieves thiol conjugation yields of 70–85%, surpassing -hydroxysuccinimide (NHS)-maleimide derivatives (50–65%) . The TFP ester’s amine reactivity is 3–5 times higher than NHS esters at pH 7.4 .

Stability Metrics

Table 3: Stability of Maleimide Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume